molecular formula C33H37Cl2FN2O5S2 B14760027 (2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid

(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid

Cat. No.: B14760027
M. Wt: 695.7 g/mol
InChI Key: HNLHOKSDTBAERS-CWIPYCOQSA-N
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Description

(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid typically involves multi-step organic synthesis. The process may include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the thiazole ring via condensation reactions.
  • Functionalization of the cyclopropyl and phenyl groups through substitution reactions.
  • Final coupling of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry for large-scale production.
  • Purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Replacement of halogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperidine or thiazole derivatives with comparable structures and functional groups.

Uniqueness

The uniqueness of (2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C33H37Cl2FN2O5S2

Molecular Weight

695.7 g/mol

IUPAC Name

2-[2-[[(3R,5R,6S)-1-[(1S)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C33H37Cl2FN2O5S2/c1-32(2,3)45(42,43)18-27(19-8-9-19)38-30(21-10-11-25(35)26(36)13-21)24(20-6-5-7-22(34)12-20)15-33(4,31(38)41)16-28-37-17-23(44-28)14-29(39)40/h5-7,10-13,17,19,24,27,30H,8-9,14-16,18H2,1-4H3,(H,39,40)/t24-,27-,30-,33-/m1/s1

InChI Key

HNLHOKSDTBAERS-CWIPYCOQSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]([C@H](N(C1=O)[C@H](CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC5=NC=C(S5)CC(=O)O

Canonical SMILES

CC1(CC(C(N(C1=O)C(CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC5=NC=C(S5)CC(=O)O

Origin of Product

United States

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